N-cyclopropyl-3-methyl-4-nitrobenzamide
Description
N-cyclopropyl-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a cyclopropylamine substituent at the benzamide’s nitrogen, a methyl group at the benzene ring’s 3-position, and a nitro group at the 4-position.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-cyclopropyl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O3/c1-7-6-8(2-5-10(7)13(15)16)11(14)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,12,14) |
InChI Key |
WKRBNESJVINTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Influence : The cyclopropyl group in the target compound and introduces steric hindrance, which may reduce enzymatic degradation compared to bulkier substituents like 3-chlorophenethyl .
- Solubility : The dimethylamine in likely improves aqueous solubility due to its polar tertiary amine, whereas the cyclopropyl and thiazole groups in the target compound and may favor lipid solubility.
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